molecular formula C12H15NS B8473028 (2-Benzo[b]thiophen-2-yl-ethyl)-dimethylamine

(2-Benzo[b]thiophen-2-yl-ethyl)-dimethylamine

Cat. No.: B8473028
M. Wt: 205.32 g/mol
InChI Key: JDKHBLUIKLTNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Benzo[b]thiophen-2-yl-ethyl)-dimethylamine is a useful research compound. Its molecular formula is C12H15NS and its molecular weight is 205.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H15NS/c1-13(2)8-7-11-9-10-5-3-4-6-12(10)14-11/h3-6,9H,7-8H2,1-2H3

InChI Key

JDKHBLUIKLTNPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To methanesulfonic acid 2-benzo[b]thiophen-2-yl-ethyl ester (2.93 mmol) was added dimethylamine (30 mL, 2M in EtOH) and the mixture was heated in a sealed flask for 2 hrs at 80° C. Monitoring by TLC indicated complete conversion and the mixture was concentrated in vacuo. The residue was dissolved in EtOAc, washed with sat. NaHCO3 (2×) and subsequently extracted with 1N HCl (3×). The combined HCl layers were made basic with sat. NaHCO3, extracted with EtOAc (4×) and the combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give Compound 1a (2-Benzo[b]thiophen-2-yl-ethyl)-dimethyl-amine (561 mg, 94%) as a tan solid; MS(MH+)=206.
Quantity
2.93 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled (−78° C.) solution of benzothiophene (74.5 mmol) in anhydrous THF (100 mL) was added slowly n-BuLi (82 mmol, 1.6 M in hexanes). The mixture was stirred at −78° C. for 1 hr. β-Dimethylaminoethyl bromide hydrobromide (41 mmol) was added at −78° C. and the temperature was allowed to reach 0° C. over 5 hours. The mixture was quenched in sat. NH4Cl, the pH of the aqueous layer was adjusted to 7-8 with sat. NaHCO3, and the mixture was extracted with EtOAc (4×). The combined organic layers were concentrated and extracted with 1N HCl (3×). The combined HCl layers were made basic with sat. NaHCO3, extracted with EtOAc (4×), and the combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford Compound 1a (2-Benzo[b]thiophen-2-yl-ethyl)-dimethyl-amine (4.96 g, 65%) as a tan solid; MS (MH+)=206.
Quantity
74.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
82 mmol
Type
reactant
Reaction Step Two

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